Epzicom is a fixed-dose combination medication comprising two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir (600 mg) and lamivudine (300 mg) [, , ]. It is primarily used in research settings to study its efficacy and safety in managing human immunodeficiency virus (HIV) infection [, ].
Epzicom exerts its antiviral activity through the combined action of abacavir and lamivudine. Both drugs are nucleoside reverse transcriptase inhibitors (NRTIs) that interfere with HIV replication [, ].
The combination of these two NRTIs in Epzicom provides potent synergistic inhibition of HIV replication [].
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0